molecular formula C19H19FN4O B2676236 N-[(4-fluorophenyl)methyl]-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide CAS No. 2380181-75-7

N-[(4-fluorophenyl)methyl]-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide

Cat. No.: B2676236
CAS No.: 2380181-75-7
M. Wt: 338.386
InChI Key: UIBMJQGKWCTMRM-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a fluorophenyl group, a benzodiazole moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling Reaction: The final step involves coupling the benzodiazole moiety with the azetidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzyl halide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.

    Signaling Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide
  • N-[(4-bromophenyl)methyl]-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide
  • N-[(4-methylphenyl)methyl]-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide

Uniqueness

N-[(4-fluorophenyl)methyl]-3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(2-methylbenzimidazol-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-13-22-17-4-2-3-5-18(17)24(13)16-11-23(12-16)19(25)21-10-14-6-8-15(20)9-7-14/h2-9,16H,10-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBMJQGKWCTMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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